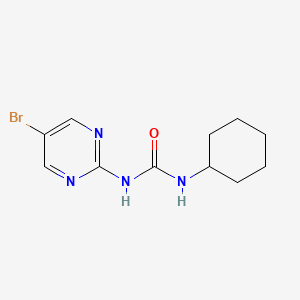
TERT-BUTYL (R)-2-PHENYL-2-(PIPERIDIN-1-YL)ACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-butyl 2-phenyl-2-(piperidin-1-yl)acetate is an organic compound that features a piperidine ring, a phenyl group, and a tert-butyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 2-phenyl-2-(piperidin-1-yl)acetate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in maintaining optimal reaction conditions and scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-tert-butyl 2-phenyl-2-(piperidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, ®-tert-butyl 2-phenyl-2-(piperidin-1-yl)acetate is used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the synthesis of pharmaceuticals and other organic compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its piperidine ring is a common motif in many bioactive molecules, and its ester group can be modified to enhance biological activity.
Industry
In the industrial sector, ®-tert-butyl 2-phenyl-2-(piperidin-1-yl)acetate can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism by which ®-tert-butyl 2-phenyl-2-(piperidin-1-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can engage in hydrogen bonding or hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-butyl 2-phenylacetate: Lacks the piperidine ring, making it less versatile in certain applications.
2-phenyl-2-(piperidin-1-yl)acetic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.
tert-butyl 2-(piperidin-1-yl)acetate: Does not have the phenyl group, which can influence its chemical properties and applications.
Uniqueness
®-tert-butyl 2-phenyl-2-(piperidin-1-yl)acetate is unique due to the combination of its functional groups. The presence of both a piperidine ring and a phenyl group, along with the tert-butyl ester, provides a balance of stability and reactivity, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C17H25NO2 |
|---|---|
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
tert-butyl (2R)-2-phenyl-2-piperidin-1-ylacetate |
InChI |
InChI=1S/C17H25NO2/c1-17(2,3)20-16(19)15(14-10-6-4-7-11-14)18-12-8-5-9-13-18/h4,6-7,10-11,15H,5,8-9,12-13H2,1-3H3/t15-/m1/s1 |
Clé InChI |
ZVVPXXIGFUUHNP-OAHLLOKOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H](C1=CC=CC=C1)N2CCCCC2 |
SMILES canonique |
CC(C)(C)OC(=O)C(C1=CC=CC=C1)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzamide,5-chloro-2-hydroxy-n-[3-[5-phenyl-3-(trifluoromethyl)-1h-pyrazol-1-yl]phenyl]-](/img/structure/B8550460.png)









![4-[4-(Benzyloxy)phenoxy]phenol](/img/structure/B8550535.png)
